![molecular formula C16H20O2 B14198411 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol CAS No. 918883-08-6](/img/structure/B14198411.png)
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is a chemical compound with a complex structure that includes an oxolane ring, a vinylidene group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Vinylidene Group: This step often involves the use of a strong base to deprotonate a precursor, followed by the addition of a vinylidene halide.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the oxolane ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinylidene group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products can include ketones or aldehydes.
Reduction: The major product is the corresponding ethyl derivative.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
科学研究应用
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinylidene and oxolane groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential for hydrogen bonding. This makes it distinct from its ketone and amine analogs, which have different chemical properties and applications.
属性
CAS 编号 |
918883-08-6 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
InChI |
InChI=1S/C16H20O2/c1-3-13-11-16(18-15(13)5-4-10-17)14-8-6-12(2)7-9-14/h6-9,15-17H,1,4-5,10-11H2,2H3 |
InChI 键 |
JNIBXUGHIYVOFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(=C=C)C(O2)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

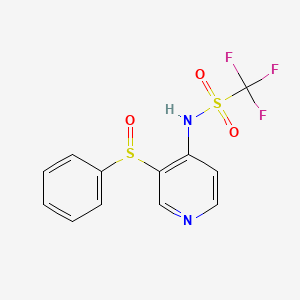

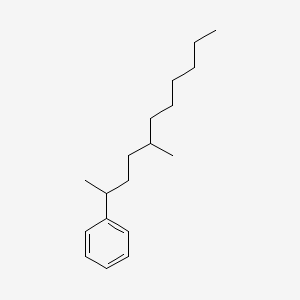

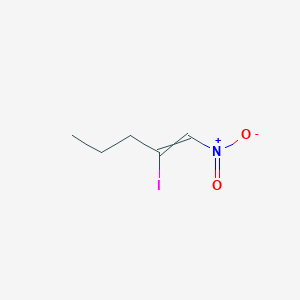
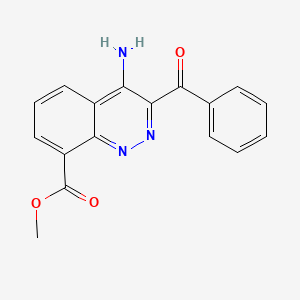
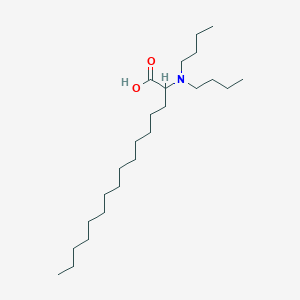

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)


